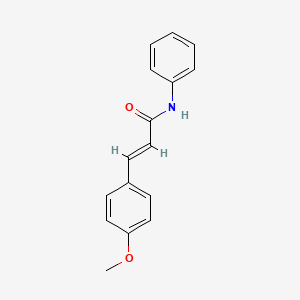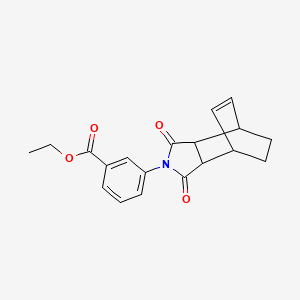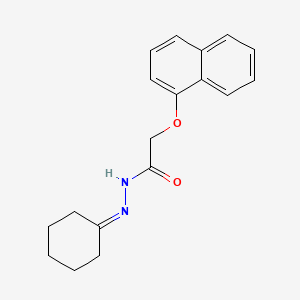
(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide is an organic compound characterized by the presence of a methoxy group attached to a phenyl ring, which is further connected to a phenylprop-2-enamide structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide typically involves the reaction of 4-methoxybenzaldehyde with aniline in the presence of a base, followed by a condensation reaction to form the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol, and the reaction is carried out at elevated temperatures to facilitate the formation of the product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.
Reduction: The double bond in the prop-2-enamide structure can be reduced to form a saturated amide.
Substitution: The phenyl rings can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of (2E)-3-(4-methoxyphenyl)-N-phenylpropionamide.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Aplicaciones Científicas De Investigación
(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to reduced inflammation.
Comparación Con Compuestos Similares
Similar Compounds
- (2E)-2-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propenoic acid
- methyl (2E)-3-(4-methoxyphenyl)prop-2-enoate
- (2E)-3-(2,5-dimethoxyphenyl)-2-(4-nitrophenyl)-2-propenoic acid
Uniqueness
(2E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide is unique due to its specific structural features, such as the presence of both methoxy and phenyl groups, which contribute to its distinct chemical and biological properties
Propiedades
Fórmula molecular |
C16H15NO2 |
|---|---|
Peso molecular |
253.29 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-N-phenylprop-2-enamide |
InChI |
InChI=1S/C16H15NO2/c1-19-15-10-7-13(8-11-15)9-12-16(18)17-14-5-3-2-4-6-14/h2-12H,1H3,(H,17,18)/b12-9+ |
Clave InChI |
XICCSKWKPWAILC-FMIVXFBMSA-N |
SMILES isomérico |
COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2 |
SMILES canónico |
COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N'-{(E)-[4-(diethylamino)-2-hydroxyphenyl]methylidene}-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11691613.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-(2,6-dimethylphenoxy)acetohydrazide](/img/structure/B11691620.png)
![Propyl 4-{[(2-chloro-4-nitrophenyl)carbonyl]amino}benzoate](/img/structure/B11691628.png)
![N'-[(E)-(3-bromo-5-chloro-2-hydroxyphenyl)methylidene]-2-hydroxybenzohydrazide](/img/structure/B11691629.png)
![N-[5-(4-bromophenyl)-1,3,4-thiadiazol-2-yl]-4-chlorobenzamide](/img/structure/B11691636.png)
![(2E)-2-[(4-bromophenyl)imino]-5-[3-(trifluoromethyl)benzyl]-1,3-thiazolidin-4-one](/img/structure/B11691645.png)
![2-[4-(benzyloxy)-3-bromo-5-methoxyphenyl]-4,5-diphenyl-1H-imidazole](/img/structure/B11691654.png)
![N-[3-(3-chlorophenoxy)-5-nitrophenyl]-2-(4-nitro-1H-imidazol-1-yl)acetamide](/img/structure/B11691655.png)
![ethyl (2Z)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-[4-(propan-2-yl)benzylidene]-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11691659.png)
![3-[4-(benzyloxy)phenyl]-N'-[(E)-1H-indol-3-ylmethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11691660.png)
![ethyl 4-[2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-4-methylpentanamido]benzoate](/img/structure/B11691667.png)

![N-{(1Z)-3-[(2E)-2-(5-bromo-2-hydroxybenzylidene)hydrazinyl]-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11691677.png)
